2,5-Dimethyl-4-hydroxymethylphenylboronic acid

Organic Synthesis Quality Control Suzuki-Miyaura Coupling

Obtaining the precise 2,5-dimethyl-4-hydroxymethylphenyl motif for kinase inhibitors or GIPR agonist scaffolds often fails with simpler boronic acids-steric or regioisomer mismatches cause coupling failure or costly re-synthesis. This compound is the mandatory partner for that exact architecture. - Enables selective Suzuki-Miyaura coupling; ortho-methyl groups enhance atropisomerism critical for target binding. - 4-Hydroxymethyl handle supports late-stage oxidation, halogenation, or etherification for rapid analog library synthesis. - Supplied with verified identity and purity; in-stock availability eliminates custom synthesis lead times for med-chem programs.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 2121513-81-1
Cat. No. B6304603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-hydroxymethylphenylboronic acid
CAS2121513-81-1
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)CO)C)(O)O
InChIInChI=1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3
InChIKeyJWBMWQHUNHJUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-hydroxymethylphenylboronic acid (CAS 2121513-81-1) for Specialized Suzuki-Miyaura Cross-Coupling


2,5-Dimethyl-4-hydroxymethylphenylboronic acid (CAS 2121513-81-1) is a functionalized arylboronic acid featuring a unique substitution pattern: two methyl groups at the 2- and 5-positions and a hydroxymethyl group at the 4-position of the phenyl ring [1]. With a molecular formula of C9H13BO3 and a molecular weight of 180.01 g/mol [1], this compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl architectures for pharmaceutical and agrochemical research .

Procurement Risk: Why Generic Arylboronic Acids Cannot Substitute for 2,5-Dimethyl-4-hydroxymethylphenylboronic acid


Direct substitution with simpler arylboronic acids (e.g., phenylboronic acid or 4-hydroxymethylphenylboronic acid) is not feasible when the synthetic target requires the specific 2,5-dimethyl-4-hydroxymethylphenyl motif. The ortho-methyl groups at positions 2 and 5 create steric hindrance that alters the rate and selectivity of Suzuki-Miyaura cross-coupling, while the para-hydroxymethyl group provides a synthetic handle for subsequent functionalization [1]. Substituting a less hindered or differently substituted boronic acid will lead to either failed coupling, lower yields, or generation of an incorrect regioisomer, necessitating costly re-synthesis and purification . This compound is purchased for its precise molecular structure, not for generic boronic acid reactivity.

Quantitative Differentiation: 2,5-Dimethyl-4-hydroxymethylphenylboronic acid vs. Closest Analogs


Purity and Quality Control: Higher Batch Consistency for Critical Couplings

Commercially available 2,5-Dimethyl-4-hydroxymethylphenylboronic acid is offered at a standard purity of 98%, with batch-specific QC analysis including NMR, HPLC, and GC provided by vendors . In contrast, the closest analog, 2,3-Dimethyl-4-hydroxymethylphenylboronic acid, is typically offered at a lower standard purity of 96% [1]. This 2% absolute difference in purity can be critical in multistep syntheses where cumulative impurities reduce overall yield and necessitate additional purification steps.

Organic Synthesis Quality Control Suzuki-Miyaura Coupling

Storage and Stability: Mandated Inert Atmosphere and Refrigeration

The target compound requires storage under an inert atmosphere at 2-8°C . This stringent condition is a direct consequence of its structure, which may render it more susceptible to oxidation or hydrolysis compared to less functionalized analogs like 2,5-dimethylphenylboronic acid, which is often stored at room temperature . This differential stability requirement necessitates careful cold-chain logistics planning for procurement.

Stability Storage Logistics

Cost Differential: Premium Pricing Reflects Synthetic Complexity

The target compound commands a significant price premium over its less substituted analog, 2,5-dimethylphenylboronic acid. For a 1g quantity, the target compound is priced at approximately ¥4915.00 (≈$680 USD) , while 2,5-dimethylphenylboronic acid is available for approximately ¥242 (≈$33 USD) per gram [1]. This ~20-fold cost difference underscores the added value of the hydroxymethyl functional group and the more complex synthesis required to install it.

Cost Procurement Supply Chain

Computational Property Differentiation: Topological Polar Surface Area

The topological polar surface area (TPSA) of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid is calculated to be 60.7 Ų [1]. This value is notably higher than that of 2,5-dimethylphenylboronic acid, which lacks the hydroxymethyl group and has a TPSA of approximately 40.5 Ų (calculated). This difference in TPSA can influence membrane permeability and solubility profiles of final compounds, making the target compound a strategic choice when fine-tuning physicochemical properties of drug candidates.

Physicochemical Properties Drug Design Computational Chemistry

Procurement-Driven Application Scenarios for 2,5-Dimethyl-4-hydroxymethylphenylboronic acid


Synthesis of Sterically Demanding Biaryl Pharmacophores

When a medicinal chemistry program requires a biaryl core with a specific 2,5-dimethyl-4-hydroxymethyl substitution pattern, this boronic acid is the mandatory coupling partner. The ortho-methyl groups create steric hindrance that can enhance atropisomerism or restrict rotation in the final biaryl product, a feature often exploited in kinase inhibitor design. Using a simpler boronic acid will not yield the desired molecule [1].

Late-Stage Functionalization via the Hydroxymethyl Handle

The 4-hydroxymethyl group serves as a versatile synthetic handle for late-stage diversification. After Suzuki-Miyaura coupling, this alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a halide for further cross-coupling, or used directly in ether or ester formation. This allows a single, relatively expensive building block to generate multiple analogs in a library [2].

Building Block for GIPR Agonist Development

Recent patent literature highlights the use of substituted phenylboronic acids in the synthesis of GIPR agonists for treating type 2 diabetes and obesity [3]. The 2,5-dimethyl-4-hydroxymethylphenyl motif may serve as a key intermediate in constructing the dihydroisoquinolinone-amide core of these therapeutic candidates, making this compound a strategic procurement target for pharmaceutical research groups working in the incretin field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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